molecular formula C11H15BrN2 B3204627 5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-18-2

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine

Cat. No.: B3204627
CAS No.: 103971-18-2
M. Wt: 255.15 g/mol
InChI Key: ZAIQFLZYGDWOEI-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-4-(piperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-methyl-4-(piperidin-1-yl)pyridine.

Scientific Research Applications

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring often enhances the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Uniqueness

5-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is unique due to the presence of the methyl group and the piperidine ring, which confer specific steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

5-bromo-2-methyl-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-7-11(10(12)8-13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQFLZYGDWOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of bromine (9.3 ml) in dimethylformamide (50 ml) was added dropwise-to a stirred mixture of 4 -piperidino-2 -picoline (15 g), potassium carbonate (23.5. g) in dimethylformamide (50 ml) at 25°-30°. After 3.5 hours, the mixture was stripped and the residue taken up in water, adjusted to pH 13 with 40 % aqueous NAOH, and extracted with ether. After drying (K2CO3 ) and stripping, the residue was chromatographed (silica gel, n-hexane:ether) to give 4 -piperidino-5 -bromo-2 -picoline, 11.18 g, as an oil and 4 -piperidino-3 -bromo-2 -picoline, 3.5 g, as an oil.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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